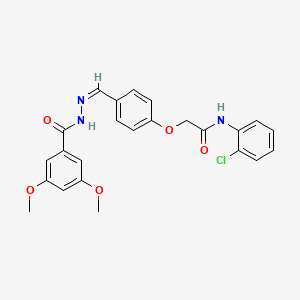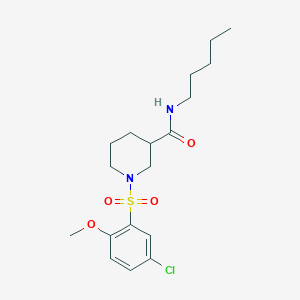
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide, also known as ML277, is a small molecule inhibitor that targets the Kv7.1 potassium channel. This compound has gained significant attention in the scientific community due to its potential applications in treating cardiac arrhythmias and other related disorders. In
Mécanisme D'action
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide acts as a selective inhibitor of the Kv7.1 potassium channel by binding to a specific site on the channel. This binding prevents the channel from opening, thus reducing the flow of potassium ions and prolonging the action potential duration. This effect is particularly beneficial in cardiac cells, where the prolonged action potential duration can prevent arrhythmias.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on the electrical activity of cardiac cells. In addition to its role in regulating the Kv7.1 channel, this compound has also been found to inhibit other potassium channels, including Kv7.2 and Kv7.4. This broad-spectrum effect can lead to off-target effects and potential toxicity. However, studies have shown that this compound has a high degree of selectivity for Kv7.1 channels, minimizing the risk of toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide is its selectivity for Kv7.1 channels, which makes it an ideal tool for studying the role of these channels in cardiac function. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, the broad-spectrum effect of this compound on other potassium channels can also be a limitation, as it can lead to off-target effects and potential toxicity.
Orientations Futures
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide has shown promising results in preclinical studies, and further research is needed to determine its potential applications in treating cardiac arrhythmias and other related disorders. One possible direction is to investigate the use of this compound in combination with other drugs to enhance its efficacy and minimize potential side effects. Another direction is to explore the role of Kv7.1 channels in other physiological processes, such as insulin secretion and neuronal function, and to investigate the potential applications of this compound in these areas. Overall, this compound represents a promising tool for studying the role of Kv7.1 channels in various physiological processes, and further research is needed to fully realize its potential.
Méthodes De Synthèse
The synthesis of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide involves a multi-step process that begins with the reaction of 5-chloro-2-methoxyaniline with pentylamine to form 5-chloro-2-methoxy-N-pentylaniline. This intermediate is then reacted with piperidine-3-carboxylic acid to form this compound. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide has been extensively studied for its potential applications in treating cardiac arrhythmias. The Kv7.1 potassium channel plays a crucial role in regulating the repolarization of cardiac action potentials. Dysfunction of this channel can lead to various cardiac arrhythmias, including long QT syndrome. This compound has shown promising results in restoring the normal function of Kv7.1 channels and preventing arrhythmias in animal models.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-pentylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O4S/c1-3-4-5-10-20-18(22)14-7-6-11-21(13-14)26(23,24)17-12-15(19)8-9-16(17)25-2/h8-9,12,14H,3-7,10-11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNKXLDXEBUZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

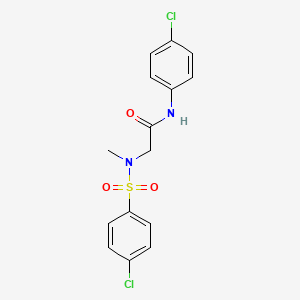
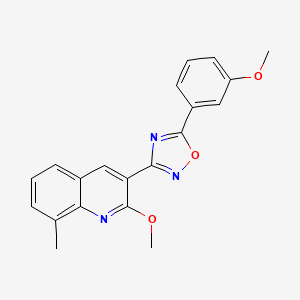
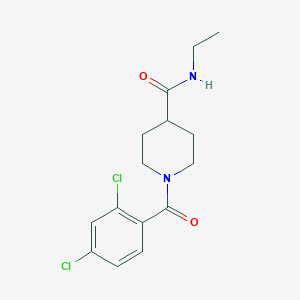


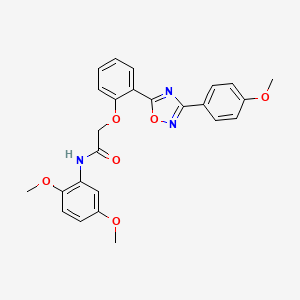
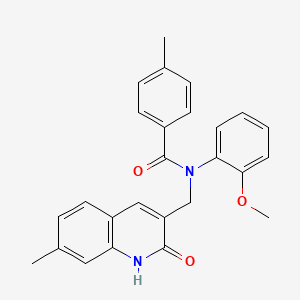
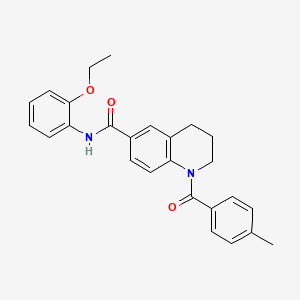
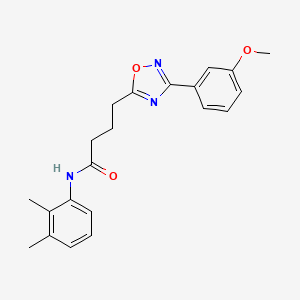
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7719855.png)
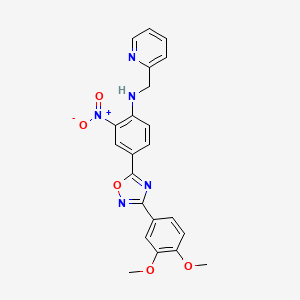
![2-chloro-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719868.png)

